4-Aminonaphthalene-2-carboxylic acid
Description
Chemical Name: 4-Aminonaphthalene-2-carboxylic acid CAS No.: 5773-98-8 Molecular Formula: C₁₁H₉NO₂ Molecular Weight: 187.198 g/mol Synonyms: 4-Amino-2-naphthoic acid, NSC 62421
This compound is a naphthalene derivative featuring an amino group (-NH₂) at the 4-position and a carboxylic acid (-COOH) group at the 2-position of the naphthalene ring. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and materials science research. Its structure allows for diverse reactivity, including participation in condensation, acylation, and substitution reactions .
Properties
IUPAC Name |
4-aminonaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-6H,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYLEARJBJRRTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70289623 | |
| Record name | 4-aminonaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70289623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5773-98-8 | |
| Record name | NSC62421 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62421 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-aminonaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70289623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
4-Aminonaphthalene-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential role in biochemical assays and as a building block for biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism by which 4-aminonaphthalene-2-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the carboxylic acid group can engage in ionic interactions and act as a proton donor. These interactions influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 4-aminonaphthalene-2-carboxylic acid with structurally related naphthalene derivatives, emphasizing substituent positions and functional groups:
| Compound Name | Molecular Formula | Substituents (Position) | Key Properties/Applications |
|---|---|---|---|
| This compound | C₁₁H₉NO₂ | -NH₂ (4), -COOH (2) | Drug synthesis, coordination chemistry |
| 5-Chloro-4-hydroxy-2-naphthalenecarboxylic acid | C₁₁H₇ClO₃ | -Cl (5), -OH (4), -COOH (2) | Enhanced reactivity due to Cl/OH synergy |
| 4-Chloro-1-hydroxynaphthalene-2-carboxylic acid | C₁₁H₇ClO₃ | -Cl (4), -OH (1), -COOH (2) | Substitution reactions, antimicrobial potential |
| 8-Hydroxynaphthalene-2-carboxylic acid | C₁₁H₈O₃ | -OH (8), -COOH (2) | Enzyme inhibition, anticancer research |
| 3-Chloro-4-nitro-2-naphthalenecarboxylic acid | C₁₁H₆ClNO₄ | -Cl (3), -NO₂ (4), -COOH (2) | Azo pigment synthesis, pharmaceutical intermediates |
Key Observations :
- Amino Group vs. Halogens/Electron-Withdrawing Groups: The amino group in this compound imparts basicity and nucleophilicity, making it suitable for forming coordination complexes or peptide bonds. In contrast, chlorine or nitro groups (e.g., in 3-chloro-4-nitro-2-naphthalenecarboxylic acid) enhance electrophilic substitution reactivity, useful in dyes and explosives .
- Positional Effects of Hydroxyl Groups : 8-Hydroxynaphthalene-2-carboxylic acid exhibits distinct biological activity compared to its isomers (e.g., 3-hydroxynaphthalene-2-carboxylic acid), with the 8-OH group enabling stronger interactions with enzyme active sites .
- Dual Functional Groups : Compounds like 5-chloro-4-hydroxy-2-naphthalenecarboxylic acid demonstrate synergistic effects of Cl and OH groups, enabling versatile applications in agrochemicals and polymer chemistry .
Pharmaceutical Relevance
This compound is a precursor in synthesizing constrained amino acids and peptide mimics. Its derivatives are explored for anticancer and antimicrobial activities, though further studies are needed to optimize efficacy .
Materials Science
The compound’s rigid naphthalene backbone and functional groups make it a candidate for organic semiconductors and fluorescent probes. Comparatively, nitro-substituted analogs (e.g., 3-chloro-4-nitro-2-naphthalenecarboxylic acid) are prioritized in explosive detection materials due to their electron-deficient aromatic systems .
Biological Activity
4-Aminonaphthalene-2-carboxylic acid (also known as 5-aminonaphthalene-2-carboxylic acid) is an organic compound with the molecular formula CHNO. This compound is characterized by a naphthalene ring substituted with an amino group at the 4-position and a carboxylic acid group at the 2-position. It has garnered attention for its potential biological activities, particularly in pharmacology and cancer research.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, derivatives of naphthoquinone have shown significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), K562 (leukemia), and PC-3 (prostate cancer) cells. The IC values for these compounds were notably low, indicating strong anti-tumor activity. One study reported that certain derivatives had IC values below 10 µM, suggesting their efficacy in inhibiting cancer cell growth .
The mechanism by which these compounds exert their anticancer effects involves inducing autophagy and modulating signaling pathways such as the EGFR pathway. Specifically, compound 5i was found to enhance the recycling of EGFR and activate its signaling pathway, which is crucial for cell proliferation and survival . This indicates that this compound may serve as a scaffold for developing novel anticancer agents.
Antimycobacterial Activity
In addition to its anticancer properties, derivatives of this compound have been explored for their antimycobacterial activity. For example, related compounds have demonstrated effectiveness against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) as low as 1.25 µg/mL . This suggests that modifications to the naphthalene structure can enhance the biological activity against resistant strains of bacteria.
Other Biological Activities
Research has also indicated potential interactions of this compound with various biological targets. Its ability to modify biological activity makes it a candidate for further exploration in drug development . The compound's role as an intermediate in synthesizing other pharmaceuticals highlights its versatility in medicinal chemistry.
Table 1: Biological Activity of this compound Derivatives
| Compound | Cell Line | IC (µM) | Activity |
|---|---|---|---|
| Compound 5i | A549 | 6.15 | Induces autophagy |
| Compound X | HepG2 | <10 | Strong anti-tumor activity |
| Compound Y | K562 | <20 | Moderate anti-tumor activity |
| Compound Z | PC-3 | <10 | Significant cytotoxicity |
Case Studies
- Study on Anticancer Mechanisms : A recent publication investigated the effects of naphthoquinone derivatives on A549 cells, revealing that these compounds can significantly alter autophagy pathways, leading to increased ROS levels and subsequent cell death .
- Antimycobacterial Efficacy : Another study focused on a derivative exhibiting strong activity against M. tuberculosis, emphasizing its potential as a lead compound for developing new antimycobacterial therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
